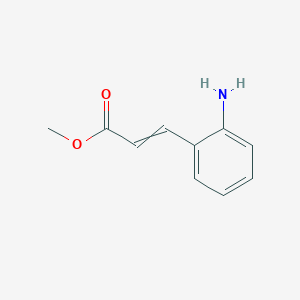
Methyl 2-aminocinnamate
概要
説明
Methyl 2-aminocinnamate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-aminocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methyl 2-aminocinnamate has been used in the inhibition of epidermal growth factor-induced DNA synthesis through tyrosine kinase inhibition. It was found to inhibit epidermal growth factor receptor-associated tyrosine kinase in vitro and delay S-phase induction in quiescent normal rat kidney cells (Umezawa et al., 1990).
It has been involved in the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids through Diels-Alder reactions, which are key steps in the synthesis of this compound (Avenoza et al., 1989).
Methyl 2-aminocinnamate derivatives have been studied for their bioavailability and metabolism, particularly in the context of hydroxycinnamic acids, which are antioxidant phenolic compounds. These studies help in understanding the bioavailability of such compounds in human diets (Kern et al., 2003).
It has been utilized in the synthesis of 2-Amino-3,1-benzothiazines, which are known for their biological applications. The synthesis was catalyzed by cationic ytterbium complex and provided these compounds in high yields and chemoselectivity (Feng et al., 2017).
The compound has also been analyzed for its effects on inflammatory responses. For example, Methyl p-hydroxycinnamate was studied for its anti-inflammatory mechanism in lipopolysaccharide-stimulated RAW 264.7 macrophage cells (Vo et al., 2014).
Methyl 3,4,5-trimethoxycinnamate (MTC) has been evaluated for its anti-inflammatory effects in macrophages, showing suppression of inflammation and enhancing glucose uptake in adipocytes (Olajide et al., 2020).
In another study, the tyrosine kinase inhibitors Genistein and Methyl 2,5-Dihydroxycinnamate were found to inhibit the release of arachidonic acid from human platelets stimulated by thrombin or collagen (Hargreaves et al., 1994).
特性
IUPAC Name |
methyl 3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminocinnamate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

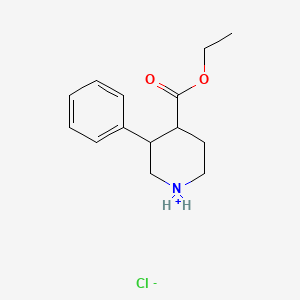
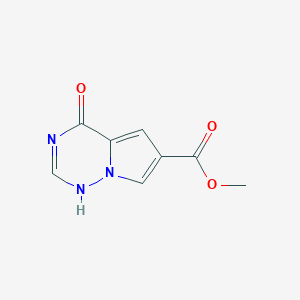
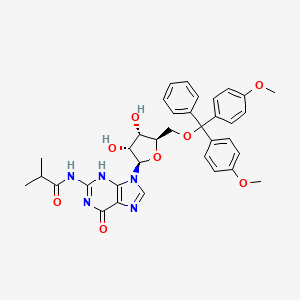
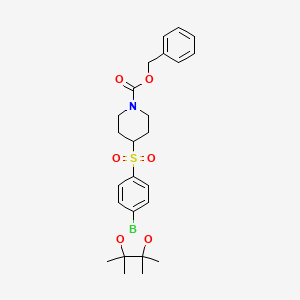
![6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride](/img/structure/B8020973.png)
![(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one](/img/structure/B8020981.png)
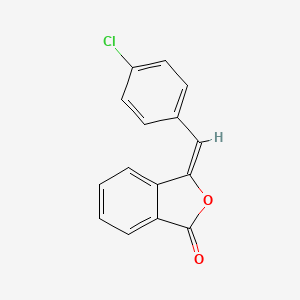
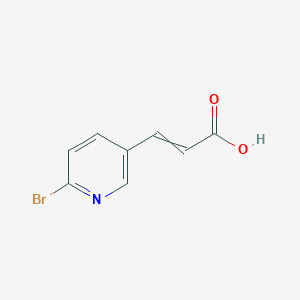

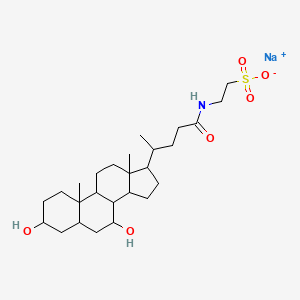
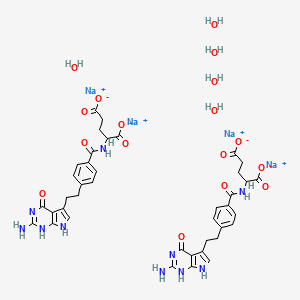
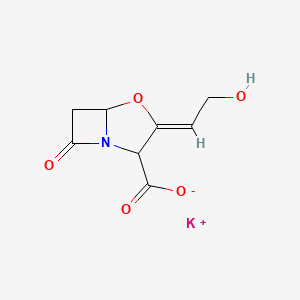
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B8021028.png)
![6-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8021036.png)